molecular formula C10H20O4Si B084626 3-Methacryloxypropylmethyldimethoxysilane CAS No. 14513-34-9

3-Methacryloxypropylmethyldimethoxysilane

Cat. No.: B084626
CAS No.: 14513-34-9
M. Wt: 232.35 g/mol
InChI Key: LZMNXXQIQIHFGC-UHFFFAOYSA-N
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Description

3-Methacryloxypropylmethyldimethoxysilane is an organosilicon compound with the molecular formula C10H20O4Si. It is commonly used as a coupling agent and adhesion promoter in various industrial applications. This compound is known for its ability to enhance the bonding between organic polymers and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants .

Chemical Reactions Analysis

3-Methacryloxypropylmethyldimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and free radical initiators. Major products formed from these reactions include polysiloxane coatings and cross-linked polymer networks .

Scientific Research Applications

3-Methacryloxypropylmethyldimethoxysilane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methacryloxypropylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization reactions, while the silane group can react with hydroxyl groups on inorganic surfaces, leading to the formation of stable siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .

Comparison with Similar Compounds

3-Methacryloxypropylmethyldimethoxysilane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of methacryloxy and silane functionalities, which provide versatile reactivity and compatibility with a wide range of materials .

Properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMNXXQIQIHFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126906-17-0
Record name 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126906-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30932502
Record name 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14513-34-9
Record name 3-Methacryloxypropylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14513-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethylsilyl)propyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethoxymethylsilyl)propyl methacrylate
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Record name 3-(Dimethoxymethylsilyl)propyl methacrylate
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Synthesis routes and methods

Procedure details

Next, the 51.99 mg of silk fibroin fiber having a vinyl group (hereinafter referred to as a vinyl introduction SF), 10 ml of anhydrous toluene, 132.19 mg of azobisisobutyronitrile as an initiator, and 1.0 g of methacryloxypropylmethyldimethoxysilane (Product No KBM-503 produced by Shin-Etsu Chemical Co.Ltd: hereinafter referred to as KBM) were contained in a polymer glass tube, and then were subjected to several sets of deairing/nitrogen gas filling. Then, the materials were sealed to react with each other at 60° C. for a predetermined period. The resultant is a silk fibroin fiber (hereinafter referred to as KBM-g-SF) in which a high molecular chain containing an alkoxysilyl group in its end is bonded to a polymer-based material through graft polymerization. Table 1 shows the introduction ratio (%) of alkoxysilyl group in this case at each given reaction time. Note that, the introduction ratio was found according to the following Formula (1), in which ag expresses the weight of the vinyl introduced SF and bg expresses the weight of the KBM-g-SF. Introduction ratio (%)=((b−a)/a)×100  (1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.19 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Methacryloxypropylmethyldimethoxysilane in modifying dental acrylic resin?

A1: this compound acts as a coupling agent between cellulose and dental acrylic resin. [] It achieves this by forming chemical bonds with both materials. The silane group (Si-O) within its structure can react with hydroxyl groups on the cellulose surface, while the methacryloxy group can co-polymerize with the acrylic resin during the curing process. [] This "bridging" effect enhances the interaction between the filler (cellulose) and the matrix (acrylic resin), leading to improved mechanical properties.

Q2: How does the addition of this compound modified cellulose impact the mechanical strength of dental acrylic resin?

A2: Research indicates that incorporating cellulose modified with this compound can significantly increase the flexural strength of dental acrylic resin. [] This improvement is attributed to the formation of strong chemical bonds between the modified cellulose and the acrylic resin, as explained above. The study highlighted that simply facilitating even distribution of cellulose within the acrylic resin was not as effective as creating these chemical linkages. []

Q3: Are there alternative silane coupling agents for modifying cellulose in dental acrylic resin?

A3: While the provided research focuses on this compound, other silane coupling agents could potentially be used. The study does mention experimenting with Triethoxy(octyl)silane, but the results were not as promising for achieving the desired increase in flexural strength. [] Further investigation into the modification process using Triethoxy(octyl)silane or exploring other silane coupling agents could be beneficial.

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